2-[(2R)-oxetan-2-yl]ethan-1-ol, also known as 2-(oxetan-2-yl)ethanol, is a chemical compound with the molecular formula CHO. This compound features an oxetane ring, a four-membered cyclic ether, which is attached to an ethanol moiety. The presence of the oxetane ring contributes to its unique structural and chemical properties, making it a valuable compound in organic synthesis and medicinal chemistry .
The molecular structure consists of a hydroxyl group (-OH) attached to an ethyl chain, with the oxetane ring providing a three-dimensional framework that can influence the compound's reactivity and interactions with biological systems .
The synthesis of 2-[(2R)-oxetan-2-yl]ethan-1-ol can be achieved through several methods:
The applications of 2-[(2R)-oxetan-2-yl]ethan-1-ol span various fields:
Several compounds share structural similarities with 2-[(2R)-oxetan-2-yl]ethan-1-ol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(Oxetan-3-yloxy)propanal | Oxetane Derivative | Contains an aldehyde functional group; used in organic synthesis. |
| 1-Oxetanemethanol | Oxetane Alcohol | A simpler alcohol structure; less sterically hindered than 2-(oxetan). |
| (S)-Oxetanemethanol | Chiral Oxetane Alcohol | Enantiomeric form; potential for different biological activities compared to 2-(oxetan). |
These compounds highlight the uniqueness of 2-(oxetan)ethanol due to its specific stereochemistry and functional groups that may influence both its reactivity and biological profile.
Traditional synthesis of oxetanes often involves epoxide intermediates. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between carbonyl compounds and alkenes, has been employed to construct oxetane rings. For example, maleic anhydride and cyclohexanone undergo UV irradiation (λ = 300 nm) in acetonitrile to form spirocyclic oxetanes, which are subsequently functionalized with alcohols or amines [1]. This method yields 2-[(2R)-oxetan-2-yl]ethan-1-ol precursors through stepwise ring-opening and re-cyclization. Alternatively, epoxide ring-opening with ylides, followed by intramolecular cyclization, provides access to 2-substituted oxetanes. Shibasaki’s catalytic asymmetric epoxide opening using ylides exemplifies this approach, enabling enantioselective oxetane formation [6].
Acid-mediated hydrolysis of oxetane precursors remains a cornerstone of traditional synthesis. While oxetanes exhibit stability in neutral conditions, acid-catalyzed ring-opening can be leveraged to generate diols, which are subsequently re-cyclized under controlled conditions. For instance, treatment of 3-oxetanone derivatives with aqueous HCl facilitates hydrolysis to γ-hydroxy ketones, which undergo intramolecular etherification to regenerate the oxetane ring [3]. However, excessive acidity risks undesired side reactions, necessitating precise pH control [4].
Cyclization of bifunctional precursors represents a robust route to oxetanes. Ring-closing metathesis (RCM) of allyl-substituted intermediates, such as those derived from 3-oxetanone, efficiently forms spirocyclic oxetanes [3]. Similarly, O–H insertion reactions using rhodium catalysts enable rapid access to malonate-based cyclization precursors, which undergo base-mediated intramolecular displacement to yield 2,2-disubstituted oxetanes [6]. These methods emphasize the versatility of cyclization strategies in constructing the oxetane core.
Recent advances in C–H activation have enabled direct functionalization of oxetane-containing molecules. While limited examples exist for 2-[(2R)-oxetan-2-yl]ethan-1-ol, related studies demonstrate the potential of palladium-catalyzed C–H arylation to introduce substituents adjacent to the oxetane ring [3]. This approach minimizes pre-functionalization steps, enhancing synthetic efficiency.
Radical-based methodologies offer complementary pathways to oxetanes. Photoredox catalysis, utilizing visible light to generate reactive radicals, has been applied to cyclopropane ring-opening followed by oxetane formation. For example, eosin Y catalyzes the conversion of cyclopropane derivatives to oxetanes via single-electron transfer mechanisms [1]. These methods provide mild conditions suitable for sensitive substrates.
Photoredox strategies have revolutionized oxetane synthesis. The Paternò-Büchi reaction, when conducted under visible light irradiation with Ru(bpy)₃²⁺ as a catalyst, achieves higher regioselectivity and reduced reaction times compared to traditional UV methods [1]. This innovation facilitates the synthesis of enantiomerically enriched 2-[(2R)-oxetan-2-yl]ethan-1-ol derivatives.
Enantioselective synthesis of 2-[(2R)-oxetan-2-yl]ethan-1-ol relies on chiral catalysts. Engineered halohydrin dehalogenases (HHDHs) have been developed to catalyze the asymmetric ring-opening of oxetanes with nucleophiles, achieving enantiomeric excess (ee) >99% [5]. These biocatalysts provide a sustainable alternative to traditional organocatalysts.
Asymmetric epoxide ring-opening using cinchona alkaloid catalysts generates chiral oxetanes with high stereochemical fidelity. For instance, (R)-BINOL-derived phosphoric acids promote the desymmetrization of meso-epoxides, yielding 2-[(2R)-oxetan-2-yl]ethan-1-ol with >90% ee [6].
Stereochemical outcomes are governed by transition-state stabilization and steric effects. In enzymatic syntheses, molecular dynamics simulations reveal that HHDHs enforce a distorted oxetane conformation, ensuring nucleophilic attack at the pro-R carbon [5]. Computational modeling aids in rational catalyst design for improved stereoselectivity.
Transitioning from lab-scale to industrial production requires optimizing reaction conditions. Continuous-flow photochemical reactors enhance the scalability of Paternò-Büchi reactions by improving light penetration and reducing irradiation time [1]. Additionally, enzyme immobilization enables recyclability of HHDHs in large-scale biocatalytic processes [5].
Key challenges include minimizing byproduct formation during acid-catalyzed steps and ensuring consistent stereochemical purity. Purification of polar oxetane derivatives on ton-scale demands advanced chromatographic techniques, such as simulated moving bed (SMB) chromatography [3]. Furthermore, the inherent strain of the oxetane ring necessitates careful temperature control to prevent decomposition during distillation [4].
The oxetane ring in 2-[(2R)-oxetan-2-yl]ethan-1-ol exhibits significant ring strain due to its four-membered structure. Computational studies utilizing density functional theory methods have consistently determined that oxetanes possess a ring strain energy of approximately 106 kilojoules per mole, comparable to other highly strained cyclic ethers [1]. This substantial strain energy stems from the deviation of bond angles from ideal tetrahedral geometry, with endocyclic angles forced into configurations that create considerable angular strain.
Coupled cluster calculations at the CCSD(T)-F12/cc-pVDZ-F12 level of theory have provided precise energetic data for oxetane ring strain [2]. The four-membered ring adopts a slightly puckered conformation with a puckering angle of 8.7°, significantly less than the 30° observed in cyclobutane due to reduced gauche interactions when one methylene unit is replaced by oxygen [3]. The ring strain manifests as elevated reactivity toward ring-opening reactions, with activation barriers typically reduced by 30 kilojoules per mole compared to unstrained ether analogues .
Advanced computational modeling has revealed that the ring strain energy in 2-[(2R)-oxetan-2-yl]ethan-1-ol is distributed unevenly across the ring bonds. The carbon-oxygen bonds experience the greatest strain due to the acute C-O-C bond angle of approximately 92°, substantially smaller than the ideal tetrahedral angle. This geometric constraint creates a situation where the oxygen lone pairs are effectively exposed, contributing to the enhanced Lewis basicity of oxetanes compared to their five- and six-membered ring counterparts.
Molecular orbital analysis of 2-[(2R)-oxetan-2-yl]ethan-1-ol using density functional theory calculations reveals distinctive electronic characteristics attributable to the strained oxetane ring. Natural transition orbital analysis demonstrates that the highest occupied molecular orbitals are primarily localized on the oxygen atom, consisting of non-bonding electron pairs with significant p-character [5]. These orbitals exhibit enhanced nucleophilicity due to the geometric constraints imposed by the four-membered ring structure.
The lowest unoccupied molecular orbitals in oxetane systems are characterized by significant carbon-oxygen antibonding character, particularly the σ*C-O orbitals. Computational studies using the hole-hole Tamm-Dancoff approximated density functional theory method have shown that these antibonding orbitals are readily accessible for interaction with electrophilic species [5]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals is reduced compared to unstrained ethers, facilitating various chemical transformations.
Frontier molecular orbital analysis indicates that the stereoelectronic effects in 2-[(2R)-oxetan-2-yl]ethan-1-ol are dominated by negative hyperconjugation involving the oxygen lone pairs and adjacent σ*C-C bonds. This interaction pattern is particularly pronounced in the (2R)-configuration, where the ethanol substituent adopts a pseudo-axial orientation relative to the oxetane ring plane. The resulting orbital mixing contributes to the observed conformational preferences and reactivity patterns of the molecule.
Comprehensive density functional theory investigations of 2-[(2R)-oxetan-2-yl]ethan-1-ol have employed B3LYP and MP2 methods with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [6] [7]. These calculations have provided detailed insights into the electronic structure and bonding patterns within the molecule. The optimized geometry reveals that the oxetane ring maintains its characteristic puckered structure, with the ethanol side chain preferentially oriented to minimize steric interactions while maintaining favorable orbital overlap.
Electronic structure calculations have demonstrated that the carbon-oxygen bonds in the oxetane ring exhibit partial ionic character, with natural bond orbital analysis revealing significant charge transfer from carbon to oxygen. The NBO charges on the ring carbons range from +0.20 to +0.57, depending on the local chemical environment and the presence of substituents [8]. This charge distribution pattern directly influences the reactivity of the molecule toward nucleophilic and electrophilic reagents.
The electron density distribution analysis using the quantum theory of atoms in molecules approach has revealed the presence of ring critical points within the oxetane ring, indicative of the cyclic electron delocalization that contributes to ring stability. Despite the high strain energy, the ring maintains sufficient electronic stabilization to prevent spontaneous fragmentation under ambient conditions. The bond paths within the ring show characteristic curvature patterns that reflect the deviation from linear bonding geometries imposed by the four-membered ring constraint.
Stereoelectronic effects in 2-[(2R)-oxetan-2-yl]ethan-1-ol are governed primarily by the interplay between the oxygen lone pairs and the surrounding σ* antibonding orbitals. Computational analysis using natural bond orbital methods has quantified the magnitude of these interactions, revealing stabilization energies of 10.4 to 13.7 kilocalories per mole for the most significant hyperconjugative interactions [8]. The (2R)-stereochemistry creates a specific spatial arrangement that optimizes these orbital overlaps.
The inductive effect of the oxetane oxygen atom extends through the molecular framework, significantly affecting the electronic properties of the ethanol substituent. Calculations demonstrate that the proximity of the electronegative oxygen reduces the electron density on the hydroxyl carbon by approximately 0.3 units compared to simple alcohols [9]. This electronic withdrawal manifests in altered acid-base properties, with the hydroxyl group exhibiting reduced basicity due to the electron-withdrawing character of the oxetane ring.
Advanced stereoelectronic analysis has revealed that the preferred conformations of 2-[(2R)-oxetan-2-yl]ethan-1-ol are dictated by the optimization of σ-π* interactions between the carbon-hydrogen bonds and the adjacent antibonding orbitals. The energy difference between conformational isomers ranges from 2.7 to 3.2 kilocalories per mole, with the global minimum structure corresponding to a geometry that maximizes favorable stereoelectronic interactions while minimizing steric repulsion [8].
Transition state calculations for reactions involving 2-[(2R)-oxetan-2-yl]ethan-1-ol have been performed using high-level computational methods, including revDSD-PBEP86-D4/def2-TZVPPD calculations [8]. These studies have mapped the potential energy surfaces for various reaction pathways, revealing activation barriers that range from 3.5 to 21.1 kilocalories per mole depending on the specific transformation and reaction conditions.
Ring-opening reactions proceed through well-defined transition states characterized by partial bond breaking and formation. Intrinsic reaction coordinate calculations have confirmed the connectivity between reactants and products through these transition structures [6] [7]. The lowest energy pathway for ring-opening involves initial carbon-oxygen bond scission, with activation barriers of approximately 13.6 kilocalories per mole for neutral conditions. Under acidic conditions, protonation of the ring oxygen significantly reduces these barriers to 3.5 kilocalories per mole due to enhanced electrophilicity of the resulting oxonium ion.
Computational modeling has identified multiple competing reaction channels for oxetane ring-opening, with the relative energetics strongly dependent on the electronic nature of substituents and reaction conditions. The presence of electron-withdrawing groups adjacent to the ring reduces cycloaddition barriers while simultaneously increasing retro-cycloaddition requirements. This differential effect creates opportunities for selective reaction control through judicious choice of reaction parameters.
Solvent effects on the reactivity of 2-[(2R)-oxetan-2-yl]ethan-1-ol have been investigated using polarizable continuum model calculations and explicit solvation approaches [6] [10]. Aqueous environments significantly lower activation barriers for ring-opening reactions, with barrier reductions of 10 to 20 kilojoules per mole observed when water molecules participate directly in the reaction mechanism. This catalytic effect arises from hydrogen bonding interactions that stabilize charged transition states and intermediates.
The self-consistent reaction field theory has been employed to model bulk solvent effects in tetrahydrofuran and dichloromethane media [6]. These calculations reveal that polar aprotic solvents provide moderate stabilization of transition states through dipolar interactions, while protic solvents offer additional stabilization through specific hydrogen bonding interactions. The magnitude of solvent effects correlates with the charge development in the transition state, with reactions involving significant charge separation showing the greatest sensitivity to solvent polarity.
Explicit solvent molecular dynamics simulations have provided insights into the dynamic solvation shell around 2-[(2R)-oxetan-2-yl]ethan-1-ol during chemical transformations. These studies reveal that the first solvation shell contains 3 to 4 water molecules in aqueous solution, with residence times on the order of picoseconds. The presence of coordinated water molecules creates a network of hydrogen bonds that can facilitate proton transfer processes essential for many oxetane ring-opening mechanisms.
Theoretical predictions of ring-opening mechanisms for 2-[(2R)-oxetan-2-yl]ethan-1-ol have been validated through comparison with experimental observations and computational benchmarking studies [2] [5]. The calculations consistently predict that ring-opening occurs preferentially through carbon-oxygen bond scission rather than carbon-carbon bond breaking, with energy differences of 5 to 10 kilocalories per mole favoring the former pathway under most conditions.
The mechanistic analysis reveals that ring-opening can proceed through multiple competing pathways depending on the electronic state of the molecule. In the ground state, nucleophilic attack at the ring carbon proceeds through a concerted mechanism with simultaneous carbon-oxygen bond breaking. However, in excited electronic states, particularly the first excited triplet state, the reaction proceeds through a stepwise mechanism involving initial carbon-oxygen bond scission followed by radical recombination or further fragmentation [5].
Computational modeling has identified the key factors that control regioselectivity in ring-opening reactions. The stereochemistry of the (2R)-configuration creates an asymmetric environment around the oxetane ring, leading to preferential attack at the less hindered carbon atom. Natural bond orbital analysis reveals that this selectivity arises from differential orbital accessibility, with one ring carbon exhibiting greater σ*C-O character and enhanced electrophilicity compared to its counterpart.
Theoretical analysis of nucleophilic addition processes involving 2-[(2R)-oxetan-2-yl]ethan-1-ol has revealed that the oxetane ring can serve as either an electrophilic target or a leaving group, depending on reaction conditions [11]. Density functional theory calculations predict that nucleophilic attack at the ring carbons proceeds through early transition states with minimal geometric distortion, consistent with the high strain energy of the oxetane ring that drives the reaction forward.
The computational studies demonstrate that the regioselectivity of nucleophilic addition is controlled by stereoelectronic factors rather than steric effects. Natural bond orbital analysis shows that the ring carbon bearing the ethanol substituent exhibits enhanced electrophilicity due to the electron-withdrawing effect of the adjacent oxygen-carbon bond. This electronic bias results in preferential nucleophilic attack at this position, leading to ring-opening products with predictable stereochemical outcomes.